Imatinib
Overview
Description
Imatinib, approved in 2001 for chronic myeloid leukemia therapy, marked a significant milestone in targeted cancer treatment. Its discovery shifted the landscape of cancer therapy by offering a targeted approach to treat chronic myeloid leukemia (CML) and other tumors caused by abnormalities of the platelet-derived growth factor receptor (PDGFR) and c-Kit enzymes. The introduction of imatinib has dramatically improved the prognosis for patients affected by these conditions, highlighting the importance of molecular-targeted therapies in oncology (Musumeci et al., 2015).
Synthesis Analysis
The synthesis of imatinib involves complex chemical processes aimed at creating a molecule capable of inhibiting the Bcr-Abl tyrosine kinase. This enzyme's abnormal activity is a hallmark of CML and some other malignancies. Over the years, research has focused on developing innovative imatinib formulations, such as nanoparticles to enhance bioavailability and solid formulations to reduce drug costs, making the treatment more accessible worldwide. These advancements in imatinib synthesis have been crucial for improving patient compliance and making the treatment available in resource-limited settings (Musumeci et al., 2015).
Molecular Structure Analysis
The molecular structure of imatinib is designed to specifically bind to and inhibit the activity of the Bcr-Abl tyrosine kinase, PDGFR, and c-Kit. Its efficacy is largely attributed to its ability to stabilize the inactive conformation of these kinases, thereby preventing their pathological signaling pathways that lead to cancer progression. The precise molecular interaction between imatinib and these kinases underscores the significance of structural analysis in the development of targeted therapies (Nardi, Azam, & Daley, 2004).
Chemical Reactions and Properties
Imatinib's chemical properties, such as its solubility and stability, play a critical role in its pharmacokinetics and pharmacodynamics. The compound's ability to inhibit multiple tyrosine kinases is a result of its interaction with the ATP-binding sites of these enzymes, which blocks their catalytic activity. Research into the chemical reactions underlying imatinib's mechanism of action continues to provide insights into the development of new therapeutic strategies for CML and other related diseases (Quintás-Cardama, Kantarjian, & Cortes, 2009).
Physical Properties Analysis
The physical properties of imatinib, such as its crystalline structure and molecular weight, influence its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these properties is essential for optimizing drug formulation and delivery, ensuring that therapeutic levels of imatinib are achieved in patients to exert its anti-cancer effects effectively. Advances in the physical analysis of imatinib have contributed to the development of formulations with improved bioavailability and patient compliance (Musumeci et al., 2015).
Scientific Research Applications
Chronic Myelogenous Leukemia (CML) Treatment : Imatinib is primarily known for its role in treating CML. It inhibits the BCR-ABL tyrosine kinase, which is involved in CML pathogenesis (Hochhaus & Rosée, 2004). Additionally, it has transformed the prognosis for patients with CML, changing the standards of treatment (Hunter, 2007).
Gastrointestinal Stromal Tumors (GIST) : Imatinib is effective in treating GIST by targeting KIT tyrosine kinase signaling, revolutionizing the management of these tumors (George & Desai, 2002).
Innovative Cancer Treatment : The drug is also an innovative treatment for tumors with activated forms of c-ABL, c-KIT, or PDGFR, including Philadelphia-chromosome-positive leukemias (Gambacorti-Passerini et al., 2003).
Targeting Tyrosine Kinases : It targets various tyrosine kinases, inducing growth arrest and apoptosis in cancer cells, and potentially promoting tumor regression (Ertmer et al., 2007).
Resistance Mechanisms and Transport Processes : Understanding Imatinib's active transport processes is crucial for predicting resistance mechanisms in its treatment for chronic myeloid leukemia (Thomas et al., 2004).
Pharmacogenetics : Pharmacogenetic studies are conducted to identify genetic factors associated with variable drug levels and clinical responses in patients treated with Imatinib, tailoring treatment to individual genetics (Dulucq & Krajinovic, 2010).
Genetic Instability in CML Treatment : Imatinib has been observed to induce centrosome and chromosome aberrations in normal cells, suggesting a possible role in genetic instability during CML treatment (Fabarius et al., 2005).
Gene Expression Signatures in Resistance : Research has focused on identifying gene expression signatures that could aid in developing diagnostic and therapeutic strategies for Imatinib-resistant CML patients (Chung et al., 2006).
Safety And Hazards
Imatinib can lower blood cells that help your body fight infections and help your blood to clot. You may get an infection or bleed more easily . It may increase the risk of liver problems and fluid retention or heart problems . Use during pregnancy may result in harm to the baby . It is recommended to avoid driving and doing other tasks or actions that call for you to be alert or have clear eyesight until you see how Imatinib affects you .
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFNOKKBVMGRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037125 | |
Record name | Imatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water at pH < 5.5 (mesylate salt), 1.46e-02 g/L | |
Record name | Imatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML.Although the function of normal BCR is still unclear, ABL activation is overexpressed in various tumors and is heavily implicated in cancer cells growth and survival. Imatinib inhibits the BCR-ABL protein by binding to the ATP pocket in the active site, thus preventing downstream phosphorylation of target protein. Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-Kit, and inhibits PDGF- and SCF-mediated cellular events. In vitro, imatinib inhibits proliferation and induces apoptosis in GIST cells, which express an activating c-Kit mutation. | |
Record name | Imatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Imatinib | |
CAS RN |
152459-95-5 | |
Record name | Imatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152459-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imatinib [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152459955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imatinib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imatinib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKJ8M8G5HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Imatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 °C (mesylate salt) | |
Record name | Imatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imatinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014757 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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